
1-(1,10-Phenanthrolin-5-yl)-1H-pyrrole-2,5-dione
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenanthrolines . These are aromatic polycyclic compounds containing the phenanthroline skeleton, which is a derivative of phenanthrene, and consists of two pyridine rings non-linearly joined by a benzene ring .
Synthesis Analysis
The synthesis and structural elucidation of two novel imine-based ligands, 2-(1,10-phenanthrolin-5-yl)imino)methyl)-5-bromophenol (PIB) and N-(1,10-phenanthrolin-5-yl)-1-(thiophen-3-yl)methanimine (PTM) ligands have been reported . The synthesis of (E)-N-(1,10-phenanthrolin-5-yl)-1-(thiophen-3-yl)methanimine (PTM) was carried out by adding acetic acid dropwise to a solution of thiophene-3-carbaldehyde in dry methanol .
Wissenschaftliche Forschungsanwendungen
Synthesis of Metal Complexes
1,10-Phenanthroline Maleimide has been used in the synthesis of metal complexes. For instance, it has been used in the reaction with Cu(II) and Co(II) nitrates to form complexes. The dicyanamide anion was transformed in these reactions to bis(methoxycarbimido)aminato (BMCA) and dicyanoguanidinate (dcg) anions, respectively .
Thermal Properties
The compound has been studied for its thermal properties. These properties are important in various applications, including material science and engineering .
Antimicrobial Properties
The complexes formed by 1,10-Phenanthroline Maleimide have been evaluated for their antimicrobial properties. This makes the compound potentially useful in the development of new antimicrobial agents .
Chemosensing
1,10-Phenanthroline Maleimide has been used in the development of chemosensors. Derivatization at various positions of the compound results in ligands capable of acting as chemosensors for cations and anions .
N-oxide Synthesis
The compound has been used in the synthesis of N-oxides of N-heteroaromatic compounds. These N-oxides find widespread applications in various fields of chemistry .
Biological Activity
Metal complex derivatives of 1,10-Phenanthroline Maleimide have been studied for their biological activity. This includes potential therapeutic applications .
Wirkmechanismus
Target of Action
The primary targets of 1,10-Phenanthroline Maleimide are Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These proteins play crucial roles in bacterial resistance to antibiotics and chemotaxis, respectively .
Mode of Action
It is known that the compound interacts with its targets, potentially altering their function
Biochemical Pathways
It has been suggested that the compound may influence pathways related to antibiotic resistance and bacterial chemotaxis . The downstream effects of these alterations could include changes in bacterial growth and behavior.
Result of Action
It has been suggested that the compound may have antimicrobial activity against a broad spectrum of bacteria
Eigenschaften
IUPAC Name |
1-(1,10-phenanthrolin-5-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O2/c20-13-5-6-14(21)19(13)12-9-10-3-1-7-17-15(10)16-11(12)4-2-8-18-16/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIRFFCTTLSORQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N4C(=O)C=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433327 | |
| Record name | 1-(1,10-Phenanthrolin-5-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
351870-31-0 | |
| Record name | 1-(1,10-Phenanthrolin-5-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine](/img/structure/B119156.png)
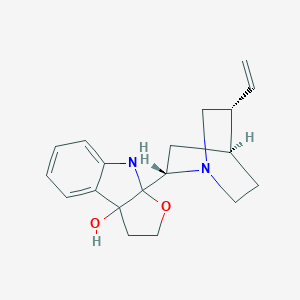
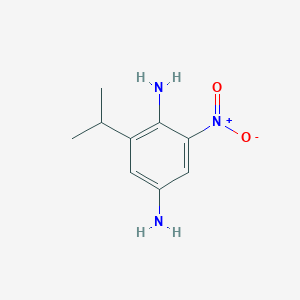
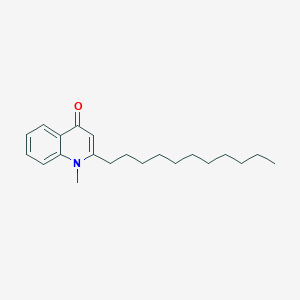
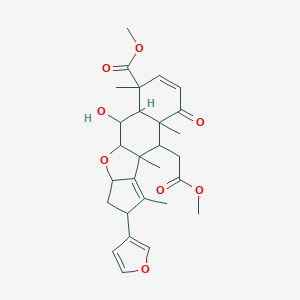
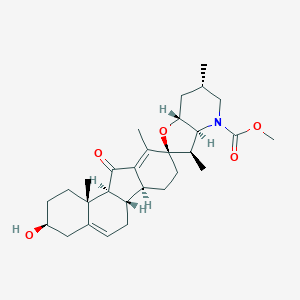

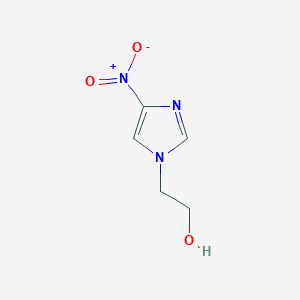
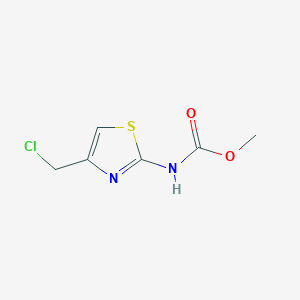

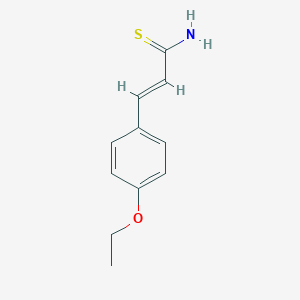
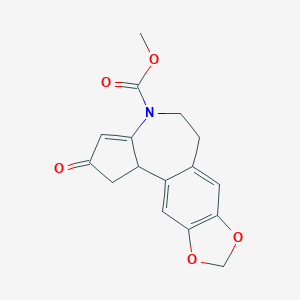

![2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B119197.png)